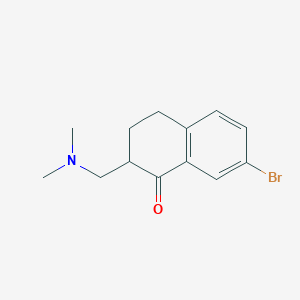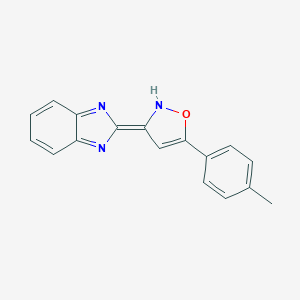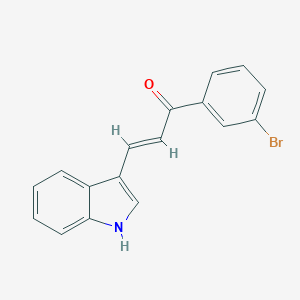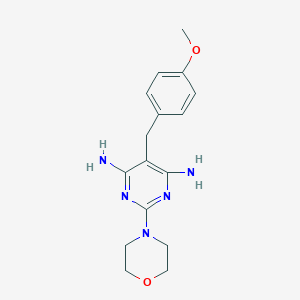
7-Bromo-2-dimethylaminomethyl-1-tetralone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2-dimethylaminomethyl-1-tetralone is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the tetralone family of compounds, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of 7-Bromo-2-dimethylaminomethyl-1-tetralone as a fluorescent probe for ROS involves the oxidation of the tetralone ring by ROS. This oxidation results in the formation of a highly fluorescent compound that can be detected using fluorescence microscopy or spectroscopy.
Biochemical and Physiological Effects:
7-Bromo-2-dimethylaminomethyl-1-tetralone has been shown to have minimal toxicity in cells and animals, making it a promising candidate for further study. Its ability to detect ROS in cells has potential applications in the study of aging, cancer, and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-Bromo-2-dimethylaminomethyl-1-tetralone as a fluorescent probe for ROS is its high selectivity and sensitivity. It has been shown to have minimal interference from other cellular components, making it a reliable tool for studying ROS in cells. However, one limitation is its relatively short half-life, which may limit its utility in long-term studies.
Orientations Futures
There are several future directions for the study of 7-Bromo-2-dimethylaminomethyl-1-tetralone. One area of interest is the development of more stable derivatives that can be used for long-term studies. Another area is the investigation of its potential applications in vivo, including its ability to detect ROS in animal models of disease. Additionally, there is potential for the development of other fluorescent probes based on the tetralone scaffold for the detection of other biological molecules or processes.
Applications De Recherche Scientifique
7-Bromo-2-dimethylaminomethyl-1-tetralone has been studied for its potential applications in scientific research. One area of interest is its potential as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are known to be involved in a variety of biological processes, including aging, cancer, and neurodegenerative diseases. The development of fluorescent probes that can detect ROS in cells is an important area of research, and 7-Bromo-2-dimethylaminomethyl-1-tetralone has shown promise in this regard.
Propriétés
Formule moléculaire |
C13H16BrNO |
|---|---|
Poids moléculaire |
282.18 g/mol |
Nom IUPAC |
7-bromo-2-[(dimethylamino)methyl]-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C13H16BrNO/c1-15(2)8-10-4-3-9-5-6-11(14)7-12(9)13(10)16/h5-7,10H,3-4,8H2,1-2H3 |
Clé InChI |
KUMUPICCPMUFIN-UHFFFAOYSA-N |
SMILES |
CN(C)CC1CCC2=C(C1=O)C=C(C=C2)Br |
SMILES canonique |
CN(C)CC1CCC2=C(C1=O)C=C(C=C2)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B246470.png)
![6-(3-bromophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246471.png)
![2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B246472.png)
![3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246473.png)

![N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine](/img/structure/B246486.png)

![N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine](/img/structure/B246492.png)

![Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B246501.png)
![5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine](/img/structure/B246503.png)

![Ethyl 6-chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B246505.png)
![5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone](/img/structure/B246508.png)